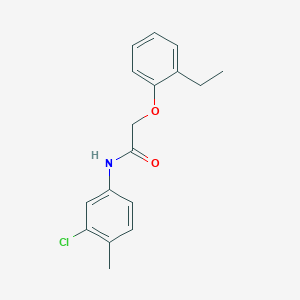![molecular formula C13H11Cl2N3 B5552805 3,5-dichloro-N-[(E)-1-phenylethylideneamino]pyridin-2-amine](/img/structure/B5552805.png)
3,5-dichloro-N-[(E)-1-phenylethylideneamino]pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dichloro-N-[(E)-1-phenylethylideneamino]pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with chlorine atoms at the 3rd and 5th positions, and an imine linkage to a phenylethylideneamino group at the 2nd position
Wissenschaftliche Forschungsanwendungen
3,5-dichloro-N-[(E)-1-phenylethylideneamino]pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Wirkmechanismus
Zukünftige Richtungen
The future directions for this compound would likely involve further study of its properties and potential applications. This could include medicinal chemistry research if the compound shows biological activity, or materials science research if the compound has interesting physical or chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-[(E)-1-phenylethylideneamino]pyridin-2-amine typically involves the following steps:
Formation of the imine linkage: This is achieved by reacting 3,5-dichloropyridin-2-amine with an appropriate aldehyde or ketone under acidic or basic conditions to form the imine bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-dichloro-N-[(E)-1-phenylethylideneamino]pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The imine group can be reduced to an amine or oxidized to a nitrile.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Reduction: The major product is the corresponding amine.
Oxidation: The major product is the corresponding nitrile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-dichloropyridin-2-amine: Lacks the imine linkage and phenylethylideneamino group.
N-[(E)-1-phenylethylideneamino]pyridin-2-amine: Lacks the chlorine substitutions.
Uniqueness
3,5-dichloro-N-[(E)-1-phenylethylideneamino]pyridin-2-amine is unique due to the combination of its chlorine substitutions and the imine linkage, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Eigenschaften
IUPAC Name |
3,5-dichloro-N-[(E)-1-phenylethylideneamino]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3/c1-9(10-5-3-2-4-6-10)17-18-13-12(15)7-11(14)8-16-13/h2-8H,1H3,(H,16,18)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLANLDDBXKSETL-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=N1)Cl)Cl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=C(C=C(C=N1)Cl)Cl)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-({[(3,4-DIMETHOXYPHENYL)METHYLENE]AMINO}OXY)ACETAMIDE](/img/structure/B5552733.png)
![N-[2-(pyridin-2-ylthio)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552742.png)

![N-[2-(4-fluorophenyl)ethyl]thiophene-2-carboxamide](/img/structure/B5552754.png)
![N-[4-(acetylamino)phenyl]-4-(dimethylamino)benzamide](/img/structure/B5552760.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B5552773.png)


![N-{(3S*,4R*)-1-[3-(difluoromethoxy)benzoyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5552787.png)
![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B5552794.png)

![5-(4-methylphenyl)-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B5552825.png)
